molecular formula C12H23NO3 B6234627 tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate CAS No. 2352987-95-0

tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

Cat. No.: B6234627
CAS No.: 2352987-95-0
M. Wt: 229.3
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Description

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a carbamate derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a cyclopropyl ring, and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

2352987-95-0

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is often synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the cyclopropyl intermediate.

    Carbamate Formation: The final step involves the reaction of the hydroxypropyl-cyclopropyl intermediate with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxypropyl chain, where halides or other nucleophiles replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopropyl ring and hydroxypropyl chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.

    tert-Butyl N-cyclopropylcarbamate: Does not have the hydroxypropyl chain, affecting its solubility and biological activity.

    tert-Butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate: Similar structure but with a shorter hydroxyalkyl chain, leading to variations in its chemical behavior and applications.

Uniqueness

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is unique due to the combination of its tert-butyl group, cyclopropyl ring, and hydroxypropyl chain. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.

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